molecular formula C9H8N2O4S B8369347 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- CAS No. 222036-54-6

1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo-

Cat. No. B8369347
Key on ui cas rn: 222036-54-6
M. Wt: 240.24 g/mol
InChI Key: HLPONVNGFXJYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369086B1

Procedure details

1H-indole-2,3-dione-5-sulfonic acid methylamide was prepared from N-methylsulfonamidoaniline hydrochloride according to Procedure A: 1H NMR (DMSO-d6): δ2.37 (d, J=4.7 Hz, 3H), 7.04 (d, J=8.4 Hz, 1H), 7.45 (q, J=5.0 Hz, 1H), 7.73 (s, 1H), 7.91 (d, J=8.4 Hz, 1H), 11.38 (s, 1H); APCI−MS m/z 239 (M−H)−. The title compound was prepared from 1H-indole-2,3-dione-5-sulfonic acid methylamide and 4-(N-methylsulfonamido)-phenylhydrazine according to Procedure G: mp>250° C.; 1H NMR (DMSO-d6): δ2.38 (d, J=4.9 Hz, 6H), 7.08 (d, J=8.2 Hz, 1H), 7.33(q, J=5.2 Hz, 1H), 7.35 (q, J=4.9 Hz, 1H), 7.65 (d, J=8.7 Hz, 2H), 7.66 (dd, J=8.1, 1.8 Hz, 1H), 7.73 (d, J=8.8 Hz, 2H), 7.91 (d, J=1.5 Hz, 1H), 11.48 (s, 1H), 12.77 (s, 1H); APCI−MS m/z 422 (M−H)−. Anal. Calcd for C16H17N5O5S2: C, 45.38; H, 4.05; N, 16.54. Found: C, 45.46; H, 4.04; N, 16.45.
Name
N-methylsulfonamidoaniline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-(N-methylsulfonamido)-phenylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.CS([NH:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=O)=O.[CH3:14][NH:15][S:16]([C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][C:23](=[O:28])[C:22]2=[O:29])(=[O:18])=[O:17]>>[CH3:14][NH:15][S:16]([C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][C:23](=[O:28])[C:22]2=[O:29])(=[O:18])=[O:17].[CH3:14][NH:15][S:16]([C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][C:23](=[O:28])[C:22]2=[N:6][NH:7][C:8]1[CH:9]=[CH:10][C:11]([S:16](=[O:18])(=[O:17])[NH:15][CH3:14])=[CH:12][CH:13]=1)(=[O:18])=[O:17] |f:0.1|

Inputs

Step One
Name
N-methylsulfonamidoaniline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CS(=O)(=O)NNC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNS(=O)(=O)C=1C=C2C(C(NC2=CC1)=O)=O
Name
4-(N-methylsulfonamido)-phenylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)C=1C=C2C(C(NC2=CC1)=O)=O
Name
Type
product
Smiles
CNS(=O)(=O)C=1C=C2C(C(NC2=CC1)=O)=NNC1=CC=C(C=C1)S(NC)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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